N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide typically involves the reaction of trifluoroacetic anhydride with amines under controlled conditions. One common method includes the reaction of trifluoroacetaldehyde with ammonia or primary amines, followed by further reactions to introduce the trifluoroacetamide group .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can form stable complexes with proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
- 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
- 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds
Uniqueness
N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide stands out due to its high stability and reactivity, attributed to the presence of multiple trifluoromethyl groups. This makes it particularly valuable in applications requiring robust and selective interactions, such as drug design and materials science .
Properties
IUPAC Name |
N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWQPHOLAKDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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